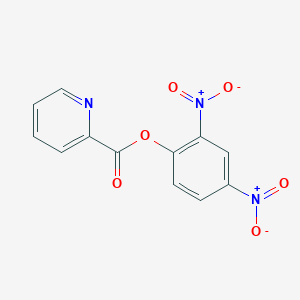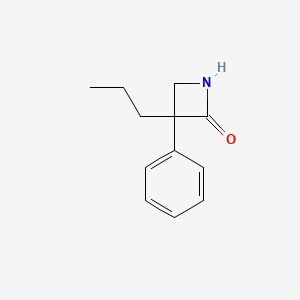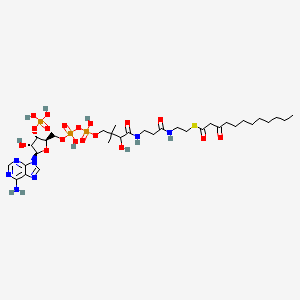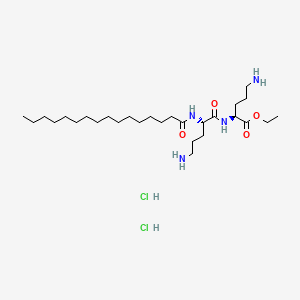
2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pentylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as temperature and pressure adjustments, to maximize yield and purity.
化学反应分析
Types of Reactions: 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Electronics: The compound is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Its sensitivity to various chemical environments makes it suitable for use in chemical sensors.
Biological Research:
作用机制
The mechanism of action of 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole largely depends on its application:
In Organic Electronics: The compound functions as a semiconductor, facilitating the transport of electrons or holes in devices like OLEDs and OPVs. Its molecular structure allows for efficient charge transfer and light emission.
In Chemical Sensors: The compound’s ability to interact with specific analytes leads to changes in its electronic properties, which can be detected and measured.
相似化合物的比较
- 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole
- 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole
- 2,5-Bis(4-octylphenyl)-1,3,4-thiadiazole
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phenyl rings. This variation can affect the compound’s solubility, melting point, and electronic properties.
- Unique Properties: 2,5-Bis(4-pentylphenyl)-1,3,4-thiadiazole offers a balance between solubility and electronic properties, making it particularly suitable for certain applications in organic electronics and materials science.
属性
CAS 编号 |
77477-21-5 |
|---|---|
分子式 |
C24H30N2S |
分子量 |
378.6 g/mol |
IUPAC 名称 |
2,5-bis(4-pentylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H30N2S/c1-3-5-7-9-19-11-15-21(16-12-19)23-25-26-24(27-23)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI 键 |
BYVFLISSQIFADJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


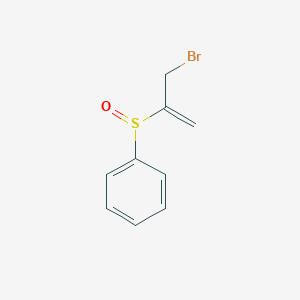
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
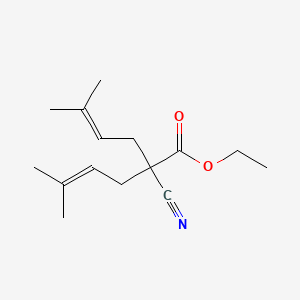
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
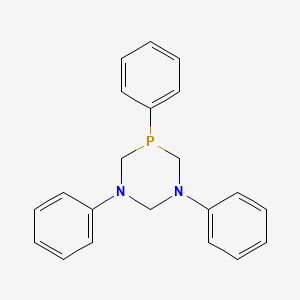
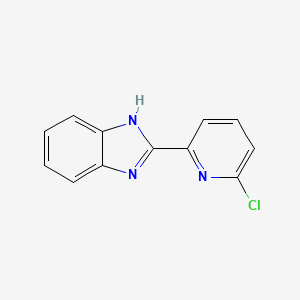
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)
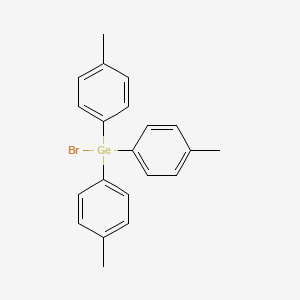
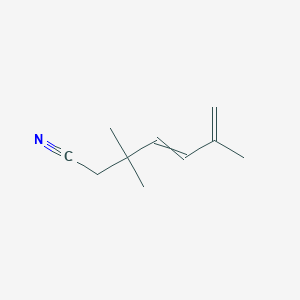
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
